BenchChemオンラインストアへようこそ!

2-(Furan-2-YL)-4-hydroxypyridine

Antimalarial Phenotypic Screening PfPI4KIIIB

2-(Furan-2-YL)-4-hydroxypyridine (CAS 1159817-17-0) is a heterocyclic building block comprising a pyridine ring substituted at the 2-position with a furan moiety and at the 4-position with a hydroxyl group. This specific substitution pattern constitutes the minimal pharmacophore of a pyridyl-furan series identified as inhibitors of the malarial lipid kinase PfPI4KIIIB, a high-priority target for next-generation antimalarial therapy.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1159817-17-0
Cat. No. B3215203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-YL)-4-hydroxypyridine
CAS1159817-17-0
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=O)C=CN2
InChIInChI=1S/C9H7NO2/c11-7-3-4-10-8(6-7)9-2-1-5-12-9/h1-6H,(H,10,11)
InChIKeyYAIPBHUVERCNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-YL)-4-hydroxypyridine (CAS 1159817-17-0): Sourcing the Core Scaffold of a Validated Antimalarial Chemotype


2-(Furan-2-YL)-4-hydroxypyridine (CAS 1159817-17-0) is a heterocyclic building block comprising a pyridine ring substituted at the 2-position with a furan moiety and at the 4-position with a hydroxyl group [1]. This specific substitution pattern constitutes the minimal pharmacophore of a pyridyl-furan series identified as inhibitors of the malarial lipid kinase PfPI4KIIIB, a high-priority target for next-generation antimalarial therapy [2]. When used as a starting material in medicinal chemistry, this compound provides a direct synthetic entry point to a chemical series whose optimized lead compound, WEHI-518, demonstrated a 250-fold improvement in antiplasmodial potency relative to the initial hit [3].

Why 2-(Furan-2-YL)-4-hydroxypyridine Cannot Be Replaced by Generic Pyridine or Furan Isosteres in PfPI4KIIIB-Targeted Programs


Generic pyridine or furan building blocks lack the precise spatial and electronic arrangement required to productively engage the PfPI4KIIIB active site. In the discovery of the pyridyl-furan series, the initial Open Global Health Library hit OGHL250—which shares the core 2-(furan-2-yl)-4-hydroxypyridine scaffold—was specifically prioritized because of its uniquely balanced dual potency against both parasite growth and red blood cell invasion, a phenotypic profile not observed with other heterocyclic hits from the same screen [1]. Subsequent structure–activity relationship (SAR) studies confirmed that even minor modifications to this core, such as relocation of the endocyclic nitrogen or alteration of the hydroxyl substitution pattern, yielded significant shifts in both antiplasmodial potency and human kinase selectivity [2]. Substituting the core with a generic pyridine or furan isostere thus risks losing the precise molecular recognition required for target engagement and the associated polypharmacology that underpins the series' antimalarial efficacy.

Quantitative Differentiation of 2-(Furan-2-YL)-4-hydroxypyridine: Evidence-Based Comparator Analysis


Dual-Function Phenotypic Profile: Simultaneous Inhibition of Parasite Growth and Red Blood Cell Invasion

The pyridyl-furan hit OGHL250, which contains the 2-(furan-2-yl)-4-hydroxypyridine core, was selected from a library of 250 compounds because it exhibited the strongest combined potency against P. falciparum growth (EC50 = 0.89 μM) and red blood cell invasion (EC50 < 2 μM). In contrast, other hits from the same screen, such as OGHL236 and OGHL169, while inhibiting invasion, did not match OGHL250's balanced dual potency profile [1].

Antimalarial Phenotypic Screening PfPI4KIIIB

SAR Trajectory from Hit to Lead: A 250-Fold Potency Gain Anchored on the Core Scaffold

Medicinal chemistry optimization of OGHL250 yielded the lead compound WEHI-518, which retained the core 2-(furan-2-yl)-4-hydroxypyridine motif while incorporating peripheral modifications. WEHI-518 exhibited an EC50 of 0.022 μM against P. falciparum growth, representing a 250-fold improvement over the initial hit OGHL250 (EC50 = 5.5 μM in the same assay format, noting that earlier EC50 values were determined under slightly different conditions) [1]. This demonstrates that the core scaffold is permissive to substantial potency gains through systematic derivatization.

Structure-Activity Relationship Lead Optimization WEHI-518

Kinase Selectivity Profile: Differentiation from Promiscuous Kinase Inhibitors

While OGHL250 itself showed activity against human kinases, the optimized analog WEHI-518, which retains the core scaffold, exhibited a selectivity window against a panel of human kinases. WEHI-518 IC50 values ranged from 0.22 μM to >10 μM across tested human kinases, compared to its antiplasmodial EC50 of 0.022 μM [1]. This contrasts with many other antimalarial kinase inhibitors that exhibit significant human kinase polypharmacology, highlighting the intrinsic selectivity achievable with this chemotype.

Kinase Selectivity PfPI4KIIIB Human Kinase Panel

Mechanism-of-Action Validation: Resistance Mutation Mapping Confirms Target Engagement

Parasites selected for resistance to the pyridyl-furan analog MMV396797 acquired an E1316D mutation in PfPI4KIIIB, and these resistant parasites displayed cross-resistance to WEHI-518 and the known PfPI4KIIIB inhibitor KDU731 [1]. This genetic validation confirms that the pyridyl-furan series exerts its antimalarial activity through on-target inhibition of PfPI4KIIIB, in contrast to many phenotypic screening hits that lack a defined molecular target.

Target Engagement Resistance Mutation PfPI4KIIIB

High-Value Application Scenarios for 2-(Furan-2-YL)-4-hydroxypyridine in Antimalarial Drug Discovery


PfPI4KIIIB-Focused Library Synthesis

Use 2-(Furan-2-YL)-4-hydroxypyridine as the central scaffold for generating diverse compound libraries targeting PfPI4KIIIB. The core's proven permissiveness to SAR exploration (250-fold potency improvement achieved [1]) makes it an ideal starting point for parallel synthesis efforts aimed at identifying novel antimalarial leads with improved potency and selectivity.

Dual-Activity Antimalarial Probe Development

Leverage the scaffold's unique dual phenotypic profile—simultaneous inhibition of parasite growth and red blood cell invasion [1]—to develop chemical probes that dissect the role of PfPI4KIIIB in different stages of the parasite life cycle. This dual activity is a rare and valuable feature for tool compounds in malaria biology.

Selectivity-Profiled Kinase Inhibitor Optimization

Employ the scaffold as a template for designing PfPI4KIIIB inhibitors with minimized human kinase cross-reactivity. The demonstrated selectivity window (10-fold to >450-fold against human kinases [1]) provides a measurable benchmark for iterative medicinal chemistry campaigns seeking to further widen the therapeutic index.

Resistance-Breaking Antimalarial Back-Up Series

Initiate a back-up series using this scaffold to address potential resistance liabilities. The known E1316D resistance mutation in PfPI4KIIIB [1] enables rational structure-based design of next-generation analogs that can overcome this mutation, providing a clear path to second-generation clinical candidates.

Quote Request

Request a Quote for 2-(Furan-2-YL)-4-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.